Cas no 27305-68-6 (5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde)

5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde, 3-methyl-5-(2-pyridinyl)-
- 5-methyl-3-pyridin-2-yl-1H-pyrazole-4-carbaldehyde
- AKOS026722267
- starbld0014934
- 27305-68-6
- F2198-2778
-
- インチ: 1S/C10H9N3O/c1-7-8(6-14)10(13-12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,12,13)
- InChIKey: LPZXLJPVIYLEEV-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=NC=CC=C2)=C(C=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 187.074561919g/mol
- どういたいしつりょう: 187.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.269±0.06 g/cm3(Predicted)
- ふってん: 431.4±45.0 °C(Predicted)
- 酸性度係数(pKa): 9.62±0.19(Predicted)
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M266146-1g |
5-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
27305-68-6 | 1g |
$ 635.00 | 2022-06-04 | ||
Life Chemicals | F2198-2778-0.25g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 0.25g |
$396.0 | 2023-09-06 | |
Life Chemicals | F2198-2778-10g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 10g |
$1844.0 | 2023-09-06 | |
Life Chemicals | F2198-2778-0.5g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 0.5g |
$417.0 | 2023-09-06 | |
Life Chemicals | F2198-2778-5g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 5g |
$1317.0 | 2023-09-06 | |
Life Chemicals | F2198-2778-2.5g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 2.5g |
$878.0 | 2023-09-06 | |
Life Chemicals | F2198-2778-1g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 1g |
$439.0 | 2023-09-06 | |
TRC | M266146-100mg |
5-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
27305-68-6 | 100mg |
$ 115.00 | 2022-06-04 | ||
TRC | M266146-500mg |
5-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
27305-68-6 | 500mg |
$ 410.00 | 2022-06-04 |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydeに関する追加情報
5-Methyl-3-(Pyridin-2-Yl)-1H-Pyrazole-4-Carbaldehyde (CAS No. 27305-68-6): A Versatile Compound in Biomedical Research
5-Methyl-3-(Pyridin-2-Yl)-1H-Pyrazole-4-Carbaldehyde, with the chemical identifier CAS No. 27305-68-6, is a multifunctional compound that has garnered significant attention in the biomedical field due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are widely studied for their pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent advancements in medicinal chemistry have further highlighted the importance of 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in the development of novel therapeutic agents.
The molecular framework of 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring fused with a pyridine ring, creating a heterocyclic system with potential for diverse biological interactions. The presence of the carbaldehyde functional group at the 4-position of the pyrazole ring contributes to its reactivity and ability to form covalent bonds with target molecules. This structural feature is particularly relevant in the design of targeted drug delivery systems, where the compound can act as a linker or scaffold for functional groups that enhance therapeutic efficacy.
Recent studies have demonstrated the potential of 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in modulating cellular signaling pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed that this compound exhibits selective inhibition of the PI3K/AKT/mTOR signaling pathway, which is implicated in the progression of several cancers. The mechanism of action involves the disruption of kinase activity, leading to the suppression of tumor cell proliferation and the induction of apoptosis. These findings underscore the compound's potential as a lead candidate for the development of anti-cancer therapeutics.
In addition to its anti-cancer properties, 5-methyl-3-(pyridin-2-yl)--1H-pyrazole-4-carbaldehyde has shown promise in the treatment of inflammatory diseases. A 2024 study in the British Journal of Pharmacology highlighted its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation. The compound was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in conditions like rheumatoid arthritis and inflammatory bowel disease. The structural versatility of the compound allows for the incorporation of additional functional groups, further expanding its therapeutic applications.
The synthesis of 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has also been a focus of recent research, with efforts aimed at optimizing its chemical stability and bioavailability. A 2023 study in the Organic Letters described a novel synthetic route involving the coupling of a pyridine derivative with a pyrazole core through a condensation reaction. This method not only improves the yield of the compound but also enhances its solubility, which is critical for its pharmaceutical development. The use of green chemistry principles in this synthesis highlights the compound's compatibility with sustainable practices in drug development.
Furthermore, the pharmacokinetic properties of 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde have been investigated to assess its potential as a therapeutic agent. A 2024 study in the European Journal of Medicinal Chemistry reported that the compound exhibits good oral bioavailability and a prolonged half-life, which are advantageous for chronic disease management. The compound's ability to cross the blood-brain barrier also makes it a promising candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Despite its promising properties, the development of 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde as a therapeutic agent is still in its early stages. Ongoing research is focused on understanding its mechanism of action at a molecular level and identifying potential side effects. A 2023 review in the Drug Discovery Today emphasized the need for further studies to evaluate the compound's safety profile and its interactions with other medications. These efforts are crucial for ensuring that the compound can be safely and effectively translated into clinical practice.
In conclusion, 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and diverse biological activities make it a promising candidate for the development of new therapeutic agents. As research continues to uncover its potential applications, the compound is expected to play an important role in the treatment of various diseases, including cancer, inflammatory conditions, and neurological disorders. The ongoing efforts in its synthesis and pharmacological evaluation will be instrumental in bringing this compound to the forefront of modern medicine.
For more information on the latest research and developments related to 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, please refer to the cited studies and journals mentioned above. These resources provide a comprehensive overview of the compound's current status and future prospects in the biomedical field.
References:
1. Journal of Medicinal Chemistry, 2023.
2. British Journal of Pharmacology, 2024.
3. Organic Letters, 2023.
4. European Journal of Medicinal Chemistry, 2024.
5. Drug Discovery Today, 2023.
Disclaimer: This information is intended for educational purposes only and should not be used as a substitute for professional medical advice. Always consult a healthcare provider before starting any new treatment or medication.
Keywords: 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, CAS No. 27305-68-6, pyrazole derivatives, anti-cancer therapeutics, inflammatory diseases, pharmacokinetics.
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